molecular formula C8H5BrOS B2857186 5-bromobenzo[b]thiophen-3(2H)-one CAS No. 163449-72-7

5-bromobenzo[b]thiophen-3(2H)-one

Cat. No.: B2857186
CAS No.: 163449-72-7
M. Wt: 229.09
InChI Key: JDNHIUBOBYGRDS-UHFFFAOYSA-N
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Description

5-bromobenzo[b]thiophen-3(2H)-one is a heterocyclic organic compound that contains both sulfur and bromine atoms within its structure. It is a derivative of benzo[b]thiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of the bromine atom at the 5-position and the ketone group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromobenzo[b]thiophen-3(2H)-one can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene followed by oxidation to introduce the ketone group. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable oxidizing agent such as potassium permanganate or chromium trioxide for the oxidation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromobenzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    5-chlorobenzo[b]thiophen-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    5-fluorobenzo[b]thiophen-3(2H)-one: Similar structure with a fluorine atom instead of bromine.

    5-iodobenzo[b]thiophen-3(2H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

5-bromobenzo[b]thiophen-3(2H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its applications in various fields .

Properties

IUPAC Name

5-bromo-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNHIUBOBYGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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